Desmethylene Paroxetine Hydrochloride Salt

Catalog No.
S1786180
CAS No.
1394861-12-1
M.F
C18H21ClFNO3
M. Wt
353.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmethylene Paroxetine Hydrochloride Salt

CAS Number

1394861-12-1

Product Name

Desmethylene Paroxetine Hydrochloride Salt

IUPAC Name

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride

Molecular Formula

C18H21ClFNO3

Molecular Weight

353.8

InChI

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1

InChI Key

GIPUDSSHAJOHQK-LINSIKMZSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl

Synonyms

4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, monohydrochloride

Desmethylene Paroxetine Hydrochloride Salt is a significant metabolite of the selective serotonin reuptake inhibitor Paroxetine, which is commonly used in the treatment of depression and anxiety disorders. The compound is identified by the Chemical Abstracts Service number 159126-30-4 and has the molecular formula C18H21ClFNO3. As a hydrochloride salt, it enhances the solubility of the compound, making it suitable for pharmaceutical applications .

Desmethylene Paroxetine, like its parent compound Paroxetine, is not thought to have a direct pharmacological effect. However, it might contribute to the overall action of Paroxetine through mechanisms that are not yet fully understood [].

Paroxetine's mechanism of action involves inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. By increasing serotonin levels in the brain, Paroxetine helps alleviate symptoms of depression and anxiety [].

Paroxetine can cause side effects like nausea, dizziness, and sexual dysfunction []. In rare cases, it can lead to suicidal thoughts, especially in young adults [].

Biomarker for Paroxetine Use

  • DMPH is the major metabolite of paroxetine found in urine. This means that when someone takes paroxetine, their body breaks it down, and DMPH is one of the main byproducts excreted in the urine.
  • Scientists can use the presence of DMPH in urine samples to detect recent paroxetine use. This application is particularly relevant in toxicology or forensic analysis to determine if someone has taken paroxetine [].

The chemical structure of Desmethylene Paroxetine Hydrochloride Salt allows it to undergo various reactions typical of organic compounds. Notably, it can participate in:

  • Hydrolysis: The hydrochloride salt can dissociate in aqueous solutions, releasing hydrochloric acid and forming the free base.
  • Nucleophilic Substitution: The presence of the nitrogen atom allows for potential nucleophilic attack, leading to substitution reactions.
  • Oxidation: As a metabolite, it may be subject to further oxidation reactions in biological systems.

These reactions are essential for understanding its stability, reactivity, and metabolic pathways.

Desmethylene Paroxetine Hydrochloride Salt exhibits pharmacological activity similar to that of its parent compound, Paroxetine. It acts primarily as a selective serotonin reuptake inhibitor, which means it increases serotonin levels in the brain by inhibiting its reabsorption into neurons. This mechanism is crucial for alleviating symptoms associated with mood disorders. Studies have shown that Desmethylene Paroxetine has comparable potency in serotonin uptake inhibition, contributing to its therapeutic effects .

The synthesis of Desmethylene Paroxetine Hydrochloride Salt typically involves:

  • Reduction Reactions: Starting from Paroxetine, reduction processes can be employed to remove specific functional groups.
  • Chemical Modifications: Various chemical transformations such as demethylation can be utilized to achieve the desired structure.
  • Salt Formation: The final step often involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

These synthetic pathways are crucial for producing Desmethylene Paroxetine in a laboratory setting .

Desmethylene Paroxetine Hydrochloride Salt has several applications:

  • Pharmaceutical Research: It is used as a reference compound in studies related to antidepressant efficacy and metabolism.
  • Clinical Studies: Its role as a metabolite provides insights into the pharmacokinetics and pharmacodynamics of Paroxetine.
  • Drug Development: Understanding its properties aids in developing new antidepressants with improved efficacy and safety profiles.

Research on Desmethylene Paroxetine Hydrochloride Salt includes interaction studies with various biological systems:

  • Drug Interactions: It may interact with other medications that affect serotonin levels, necessitating careful monitoring during co-administration.
  • Metabolic Pathways: Studies have explored how this compound is metabolized within the body, revealing interactions with liver enzymes such as cytochrome P450.
  • Receptor Binding Studies: Investigations into receptor binding affinities help elucidate its pharmacological profile compared to other antidepressants .

Several compounds share structural or functional similarities with Desmethylene Paroxetine Hydrochloride Salt. Here are a few notable examples:

Compound NameSimilarityUnique Features
ParoxetineParent compoundStronger selectivity for serotonin reuptake
FluoxetineSelective serotonin reuptake inhibitorDifferent side effect profile
SertralineSelective serotonin reuptake inhibitorLonger half-life
VenlafaxineSerotonin-norepinephrine reuptake inhibitorBroader spectrum of action

Desmethylene Paroxetine stands out due to its specific metabolic role as a major metabolite of Paroxetine, influencing its pharmacological effects and safety profile .

Dates

Modify: 2023-08-15
1.Mattson, R.J.,Catt, J.D.,Denhart, D.J., et al. Conformationally restricted homotryptamines. 2. Indole cyclopropylmethylamines as selective serotonin reuptake inhibitors. Journal of Medicinal Chemistry 48(19), 6023-6034 (2005).

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